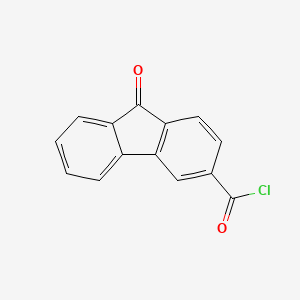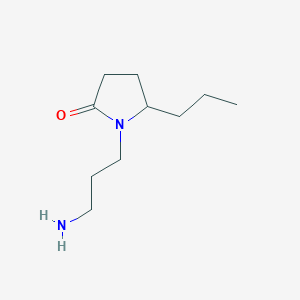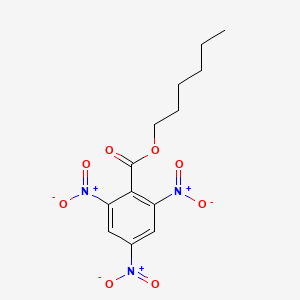![molecular formula C14H11N3OS B14650143 6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 54359-58-9](/img/structure/B14650143.png)
6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a thiadiazole ring with a cyclohexadienone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-aminobenzothiazole with cyclohexa-2,4-dienone under specific conditions. The reaction is often carried out in the presence of a catalyst such as copper acetate and an oxidizing agent like p-benzoquinone . The reaction conditions include maintaining an air atmosphere and using solvents like ethanol or DMSO at controlled temperatures below 38°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring and the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfone derivatives, cyclohexanol derivatives, and substituted thiadiazole compounds.
科学的研究の応用
6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Shares the aminophenyl group but lacks the cyclohexadienone moiety.
Cyclohexa-2,4-dienone: Contains the cyclohexadienone structure but lacks the thiadiazole ring.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a thiadiazole ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
54359-58-9 |
|---|---|
分子式 |
C14H11N3OS |
分子量 |
269.32 g/mol |
IUPAC名 |
2-[5-(2-aminophenyl)-1,3,4-thiadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H11N3OS/c15-11-7-3-1-5-9(11)13-16-17-14(19-13)10-6-2-4-8-12(10)18/h1-8,18H,15H2 |
InChIキー |
IGHBTGWLBPCQAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)C3=CC=CC=C3O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)

![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)

![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)

![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)

![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)

![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)

